molecular formula C11H15NO2 B8367204 1-Ethyl-4-hydroxy-5,6,7,8-tetrahydrocarbostyril

1-Ethyl-4-hydroxy-5,6,7,8-tetrahydrocarbostyril

Cat. No.: B8367204
M. Wt: 193.24 g/mol
InChI Key: IPBLKTQXCODKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-hydroxy-5,6,7,8-tetrahydrocarbostyril is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-ethyl-4-hydroxy-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C11H15NO2/c1-2-12-9-6-4-3-5-8(9)10(13)7-11(12)14/h7,13H,2-6H2,1H3

InChI Key

IPBLKTQXCODKGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCC2)C(=CC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the ethyl and methyl esters (60:40 ratio) of 2-(N-ethyl-acetamido) cyclohex-1-ene-1-carboxylic acid (10 g; 0.043 mole) in dry dioxan (100 ml) was treated with sodium methoxide (2.54 g; 0.047 mole) and the mixture heated for 2 hrs. at 100° C. A white solid separated within a few minutes. After cooling the precipate was filtered free of dioxan, taken up in a minimum of water and brought to pH 4 with concentrated hydrochloric acid. The product separated as a white solid which after filtration was recrystallised from glacial acetic acid, m.p. 355° - 358° C (d).
[Compound]
Name
ethyl and methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(N-ethyl-acetamido) cyclohex-1-ene-1-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.